Misoprostol

描述

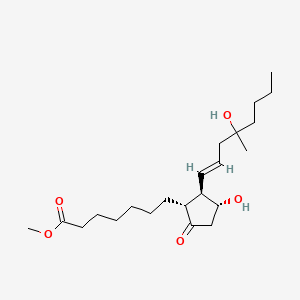

Structure

3D Structure

属性

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-URPKTTJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020897 | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.6mg/mL, Water-soluble, 1.64e-02 g/L | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Light yellow oil, Viscous liquid | |

CAS No. |

59122-46-2 | |

| Record name | Misoprostol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Misoprostol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Misoprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Misoprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MISOPROSTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Misoprostol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-263 | |

| Record name | Misoprostol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Misoprostol Signaling Pathways Beyond EP3 Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways activated by Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, that are independent of or extend beyond the activation of the EP3 receptor. While the canonical EP3-mediated inhibition of adenylate cyclase is a well-established mechanism for its gastric acid-reducing effects, a growing body of evidence reveals a more complex signaling profile involving other EP receptors and downstream effectors. This document details these non-canonical pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions.

Core Signaling Pathways Beyond EP3 Activation

This compound is known to bind to EP2, EP3, and EP4 receptors, albeit with varying affinities.[1] Much of its signaling diversity beyond the classical EP3/Gi pathway arises from its agonistic activity at EP2 and EP4 receptors, which are typically coupled to the stimulatory G-protein, Gs.

EP2/EP4-cAMP-PKA Signaling Axis

A primary alternative pathway for this compound action is through the activation of EP2 and EP4 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This elevation in cAMP activates Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a multitude of downstream targets, thereby modulating a wide range of cellular processes from inflammation to cell survival.[3][4]

In human leukocytes, this compound has been shown to increase cAMP production in a dose-dependent manner, with effects observed from approximately 20 nM to over 100 µM.[5] Studies in HCT-116 cells have demonstrated a threefold increase in intracellular PKA activation following this compound treatment.[3] This pathway is central to this compound's anti-inflammatory effects, such as the inhibition of TNF-α and IL-6 in equine leukocytes.[4]

NF-κB Pathway Modulation

This compound has been shown to influence the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses, cell survival, and immunity. The activation of the PKA pathway by this compound can lead to the modulation of NF-κB activity. In HCT-116 cells, this compound treatment resulted in a nearly 20% increase in the nuclear localization of NF-κB.[3] This translocation is a key step in NF-κB activation, allowing it to bind to target gene promoters. This mechanism is proposed to be involved in the this compound-mediated repression of the pro-death protein Bnip3.[3]

Notch Signaling Pathway

In the context of cervical ripening, this compound has been observed to modulate the Notch signaling pathway, a critical pathway for cell-cell communication that governs cell fate decisions, proliferation, and differentiation. A study on human cervical biopsies taken 4 hours after a 200-μg oral dose of this compound showed increased expression of the Notch receptor N1 in muscle cells, the Notch ligands DLL1 and J2 in blood vessels, and the Notch receptor N4 in macrophages.[6] This suggests that this compound may orchestrate the complex cellular changes required for cervical maturation by influencing this fundamental signaling pathway.

Other Potential Pathways (VEGF, MAPK/ERK, PI3K/Akt, Rho GTPase)

While network pharmacology studies have suggested potential roles for this compound in modulating the VEGF, MAPK/ERK, and PI3K/Akt signaling pathways, direct experimental evidence for this compound acting independently on these pathways is currently limited. For instance, a study investigating the effects of combined mifepristone (B1683876) and this compound treatment on decidual tissue found no significant change in VEGF expression, suggesting other factors are at play in that context.[7] The activation of MAPK/ERK and PI3K/Akt pathways has been more directly linked to mifepristone, a drug often co-administered with this compound.[8][9] To date, there is a lack of substantial evidence directly implicating this compound in the regulation of the Rho GTPase pathway. Further research is required to elucidate any potential direct effects of this compound on these signaling cascades.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various signaling molecules and cellular responses beyond EP3 activation.

Table 1: Effect of this compound on cAMP and PKA Activation

| Cell Type/System | This compound Concentration | Measured Effect | Quantitative Value | Reference |

| Human Leukocytes | ~20 nM - >100 µM | cAMP Production | Dose-dependent increase | [5] |

| Chick Limb-Bud Chondrocytes | ≤5000 ng/ml | cAMP Production | 2-3 fold lower max response than PGE1/PGE2 | [10] |

| HCT-116 Cells | Not specified | PKA Activation | 3-fold increase | [3] |

Table 2: Effect of this compound on NF-κB and Notch Signaling

| Cell Type/System | This compound Treatment | Measured Effect | Quantitative Value | Reference |

| HCT-116 Cells | Not specified | Nuclear Localization of NF-κB | ~20% increase | [3] |

| Human Cervix | 200 µg oral dose | Expression of Notch Pathway Components | Qualitative increase in N1, N4, DLL1, J2 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are representative and may require optimization for specific experimental systems.

Protocol 1: In Vitro cAMP Accumulation Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels in cells expressing EP2 or EP4 receptors.

Materials:

-

HEK293 cells stably expressing human EP2 or EP4 receptors.

-

This compound stock solution (in DMSO or ethanol).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

Commercial cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™).

-

White, opaque 384-well microplates.

Procedure:

-

Cell Preparation:

-

Culture HEK293-EP2/EP4 cells to 80-90% confluency.

-

On the day of the assay, detach cells using a non-enzymatic method, wash, and resuspend in stimulation buffer.

-

Perform a cell count and adjust the density as recommended by the cAMP assay kit manufacturer (typically 1,000-5,000 cells/well).

-

Add IBMX to the cell suspension to a final concentration of 0.5 mM to prevent cAMP degradation.

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Prepare serial dilutions of this compound in stimulation buffer. A suggested concentration range is 1 nM to 100 µM.

-

Add 5 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Following incubation, add the cAMP detection reagents as per the manufacturer's protocol of the chosen assay kit. This typically involves cell lysis and the addition of a labeled cAMP competitor and a specific antibody.

-

Incubate for the recommended time (usually 1 hour at room temperature) to allow the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate using a plate reader compatible with the assay format (e.g., HTRF-compatible reader or luminometer).

-

Plot the signal (proportional to cAMP levels) against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol 2: NF-κB Nuclear Translocation Assay by Immunofluorescence

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.

Materials:

-

HCT-116 cells or other suitable cell line.

-

This compound.

-

Cell culture plates or chamber slides.

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Blocking buffer (e.g., PBS with 5% BSA).

-

Primary antibody against NF-κB p65 subunit.

-

Fluorophore-conjugated secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Seed HCT-116 cells on chamber slides and grow to 50-70% confluency.

-

Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 1 hour).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount with an anti-fade mounting medium.

-

Image using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the nuclear fluorescence intensity of the NF-κB signal relative to the cytoplasmic intensity in multiple cells per condition using image analysis software (e.g., ImageJ).

-

Calculate the percentage of cells showing nuclear NF-κB localization.

-

Protocol 3: Western Blot for Notch Pathway Proteins

Objective: To determine the effect of this compound on the expression levels of Notch receptors and ligands.

Materials:

-

Cervical tissue biopsies or relevant cell line.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies for Notch1, Notch4, DLL1, Jagged2, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

Chemiluminescence imaging system.

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or lyse cultured cells in ice-cold RIPA buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against Notch1, Notch4, DLL1, Jagged2, or loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL reagent and capture the chemiluminescent signal.

-

Perform densitometric analysis to quantify band intensities.

-

Normalize the expression of target proteins to the loading control.

-

Conclusion

The signaling landscape of this compound is considerably more intricate than its initial characterization as a simple EP3 agonist would suggest. By engaging EP2 and EP4 receptors, this compound activates the cAMP-PKA pathway, which in turn modulates the activity of transcription factors like NF-κB. Furthermore, its ability to influence the Notch signaling pathway highlights its potential to regulate complex developmental and tissue remodeling processes. While the direct, independent effects of this compound on other major signaling cascades like MAPK/ERK and PI3K/Akt remain to be conclusively demonstrated, the existing evidence clearly indicates a multifaceted mechanism of action. A thorough understanding of these non-EP3 mediated pathways is crucial for the rational design of future therapeutic strategies that leverage the full pharmacological potential of this compound and its analogs.

References

- 1. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of this compound clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vascular endothelial growth factor mRNA and its protein expression in decidua after terminating early pregnancy by mifepristone plus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation | PLOS One [journals.plos.org]

- 9. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of this compound and Prostanoids On cAMP Production and Calcification in a Differentiating Chick Limb-Bud Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Effects of Misoprostol on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, on gene expression. It delves into the molecular mechanisms, signaling pathways, and specific gene targets modulated by this compound in various cell types. The information presented is collated from multiple in vitro studies to serve as a resource for research and development in pharmacology and related fields.

Mechanism of Action: Interaction with Prostanoid EP Receptors

This compound is a prodrug that is rapidly de-esterified to its biologically active form, this compound acid.[1] This active metabolite exerts its physiological effects by binding to and activating specific E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). This compound acid primarily targets the EP2, EP3, and EP4 receptors with varying affinities, and to a lesser extent, the EP1 receptor at higher concentrations.[1][2][3] The specific EP receptor subtype engaged, and its corresponding G-protein coupling (Gs, Gi, or Gq), dictates the downstream intracellular signaling cascade and subsequent modulation of gene expression.[1][3]

Core Signaling Pathways Modulated by this compound

The interaction of this compound acid with EP receptors triggers distinct intracellular signaling pathways, primarily revolving around the modulation of cyclic AMP (cAMP) levels.

2.1 EP2 and EP4 Receptor Signaling (Gs-Coupled)

Binding of this compound to EP2 and EP4 receptors, which are coupled to a stimulatory G-protein (Gs), activates adenylate cyclase.[1] This enzyme catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This pathway is largely responsible for the anti-inflammatory effects of this compound, such as the induction of the anti-inflammatory cytokine IL-10 and the inhibition of NF-κB activity.[4][5]

2.2 EP3 Receptor Signaling (Gi-Coupled)

In contrast, when this compound binds to the EP3 receptor, it activates an inhibitory G-protein (Gi).[1] This inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels. This mechanism is central to this compound's role in gastric cytoprotection, where reduced cAMP in gastric parietal cells leads to decreased activity of the proton pump, thereby inhibiting gastric acid secretion.[1]

2.3 Other Implicated Pathways

-

Notch Signaling: In vitro studies on human cervical tissue have shown that this compound can modify the expression of components of the Notch signaling pathway, a critical pathway for cell-cell communication, differentiation, and survival.[6][7]

-

MAPK/ERK Pathway: While direct in vitro evidence is limited, it is plausible that this compound signaling cross-talks with the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a key regulator of cellular responses and a downstream effector of many GPCRs.[1]

-

NF-κB Signaling: this compound has been shown to suppress the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression, without affecting its nuclear translocation.[4] This effect is mediated by the cAMP/PKA pathway.[4][5]

In Vitro Effects of this compound on Gene Expression

This compound modulates the expression of a wide array of genes depending on the cell type and experimental context. The following tables summarize key findings from in vitro studies.

Table 1: Modulation of Prostaglandin Receptor and Contraction-Associated Genes in Myometrial Cells

| Gene(s) | Cell Type/Model | This compound Concentration | Observed Effect on mRNA Expression | Citation |

| EP Receptor Genes | Myometrial cells from women with spontaneous labour (SL) | Various | Upregulation of genes related to increased muscle contraction | [8][9] |

| EP Receptor Genes | Myometrial cells from women with non-spontaneous labour (NSL) | Various | Low responsiveness or suppressive effect | [8][9] |

| rEP3alpha, rEP3beta | Pregnant rat myometrium | 50 and 100 pg/ml | Upregulation | [10] |

| rEP3alpha, rEP3beta | Pregnant rat cervix | 50 and 100 pg/ml | No significant change | [10] |

Table 2: Modulation of Cytokine and Inflammatory Genes

| Gene(s) | Cell Type/Model | This compound Concentration | Observed Effect on mRNA/Protein Expression | Citation |

| TNF-α | Human PBMCs, RAW 264.7 murine macrophages | 10 µM | Significant attenuation of LPS-inducible expression | [4] |

| IL-10 | RAW 264.7 murine macrophages | 10 µM | Significant increase in LPS-inducible expression | [4] |

Table 3: Modulation of Genes in Other Cell Types

| Gene(s) | Cell Type/Model | This compound Concentration | Observed Effect on mRNA/Protein Expression | Citation |

| Notch1 (N1) | Human cervical muscle cells | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |

| Delta-like 1 (DLL1) | Human cervical blood vessel cells | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |

| Jagged-2 (J2) | Human cervical blood vessel cells | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |

| Notch4 (N4) | Human cervical macrophages | 200 µg (oral dose prior to biopsy) | Increased expression | [6] |

| Fosb, Fos (AP-1 factors) | Human Chronic Myeloid Leukemia (CML) stem cells | Not specified | Repression | [11] |

| Bnip3 | Hypoxic neonatal cardiomyocytes | Not specified | Partial reduction | [12] |

| EP1, EP2, EP3, EP4 Receptors | Mouse Neuro-2a cells | Not specified | Significantly higher expression during neurogenesis period | [13] |

Experimental Protocols for In Vitro Analysis

The investigation of this compound's effect on gene expression typically involves a series of standardized molecular biology techniques.

4.1 Cell Culture and Treatment

-

Cell Lines: A variety of primary cells and cell lines are used, including primary human peripheral blood mononuclear cells (PBMCs), murine macrophage cell lines (e.g., RAW 264.7), and primary myometrial cells.[4][9]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO2).

-

This compound Treatment: Cells are typically pre-treated with this compound for a specific duration (e.g., 90 minutes) before stimulation with an agonist like lipopolysaccharide (LPS) if studying inflammatory responses.[4] A range of this compound concentrations are tested to determine dose-dependent effects.

4.2 Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from cell lysates using standard methods, such as TRIzol reagent or commercial kits.

-

Quantitative Real-Time PCR (qRT-PCR): This is the most common method to quantify changes in specific mRNA transcripts.[9] cDNA is synthesized from the isolated RNA, and PCR is performed using gene-specific primers. Relative gene expression is often calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

4.3 Protein and Transcription Factor Analysis

-

Western Blotting: To confirm that changes in mRNA levels translate to protein expression changes, total cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the protein of interest (e.g., IκBα, p65).[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted proteins, such as cytokines (TNF-α, IL-10), in the cell culture supernatant.

-

Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to investigate the interaction of transcription factors with specific promoter regions of target genes in vivo. It allows researchers to determine if this compound treatment alters the binding of factors like NF-κB or RNA Polymerase II to the promoters of genes like TNF-α and IL-10.[4]

Conclusion and Future Directions

In vitro studies have established that this compound exerts significant effects on gene expression across various cell types. Its primary mechanism involves the activation of EP receptors, leading to the modulation of the cAMP signaling pathway. This results in downstream changes in the expression of genes critical to inflammation, cellular contraction, and cell-cell communication. The differential response observed in various tissues, such as the myometrium versus the cervix, highlights a pharmacogenomic effect that warrants further investigation.[9] Future research should aim to further elucidate the cross-talk between this compound-activated pathways and other major signaling networks and to expand the profile of this compound-regulated genes using high-throughput techniques like RNA sequencing. A deeper understanding of these mechanisms is crucial for optimizing the therapeutic use of this compound and developing novel agonists with improved receptor and tissue selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]

- 4. This compound modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Induced Modification of the Notch Signaling Pathway in the Human Cervix | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E1 and Its Analog this compound Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound treatment prevents hypoxia-induced cardiac dysfunction through a 14-3-3 and PKA regulatory motif on Bnip3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin E(2) and this compound induce neurite retraction in Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Novel Misoprostol Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a widely used therapeutic agent with well-established gastric cytoprotective and uterotonic properties. Its mechanism of action is primarily mediated through agonism at E-prostanoid (EP) receptors, leading to a range of physiological effects. However, the clinical utility of this compound can be limited by its side-effect profile and pharmacokinetic properties. This has driven research into the development of novel analogs with improved potency, receptor selectivity, and duration of action. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound and several of its key analogs, including enisoprost, rioprostil (B1680645), trimoprostil (B1238992), arbaprostil, and a notable diene analog. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and relationships to support ongoing research and development in this area.

Introduction to this compound and the Rationale for Novel Analogs

This compound was developed to overcome the limitations of naturally occurring PGE1, such as rapid metabolism, lack of oral bioavailability, and chemical instability.[1] Key structural modifications, including the relocation of the hydroxyl group from C-15 to C-16 and the addition of a C-16 methyl group, conferred enhanced oral activity and a longer duration of action.[1] These changes were pivotal in establishing this compound as a therapeutic agent for preventing NSAID-induced gastric ulcers.[2]

The pharmacological effects of this compound are mediated through its active metabolite, this compound acid, which binds to EP receptors, a family of four G-protein coupled receptor subtypes (EP1-EP4).[3] These receptors are coupled to different signaling pathways and mediate distinct physiological effects:

-

EP1: Coupled to Gq, increasing intracellular calcium. Associated with smooth muscle contraction.[4][5]

-

EP2: Coupled to Gs, increasing intracellular cAMP. Associated with smooth muscle relaxation and anti-inflammatory effects.[3]

-

EP3: Coupled primarily to Gi, decreasing intracellular cAMP. This is the key receptor for inhibiting gastric acid secretion from parietal cells.[4]

-

EP4: Coupled to Gs, increasing intracellular cAMP. It also mediates anti-inflammatory effects and mucus secretion.[3][4]

The development of novel this compound analogs is aimed at achieving greater receptor selectivity to enhance therapeutic efficacy while minimizing side effects. For instance, enhancing EP3 selectivity could yield a more potent gastric acid inhibitor with reduced uterotonic effects (mediated partly by EP1).

Comparative Preclinical Pharmacology of this compound Analogs

Preclinical studies have evaluated several this compound analogs, primarily for their gastric antisecretory and cytoprotective effects. While comprehensive receptor selectivity profiles are not always available in the public domain, comparative potency data provides valuable insights.

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative preclinical data for this compound and its analogs.

Table 1: Receptor Binding Affinity of this compound Analogs

| Compound | Receptor | Species/Tissue | Kd (nM) | Notes |

| Rioprostil | PGE2 Receptor | Porcine Fundus | 80 | Had 1/25th the affinity of PGE2.[6] |

Table 2: In Vivo / Ex Vivo Potency of this compound Analogs

| Compound | Assay | Species | Potency Relative to this compound | Notes |

| 3E,5Z Diene Analog | Inhibition of Gastric Acid Secretion | Dog | ~3x more potent | Also ~3x more potent in producing diarrhea in rats.[7] |

| Trimoprostil | Inhibition of Gastric Acid Secretion | Rat | More potent than PGE2 | Also demonstrated a longer duration of cytoprotective action than PGE2.[8] |

| This compound | Inhibition of Histamine-Stimulated Acid Secretion | Canine Parietal Cells | - | The free acid is the active form that binds to EP receptors.[9] |

| Arbaprostil | Inhibition of Gastric Secretion | Rat | - | Effective at antisecretory or even acid-stimulating doses for preventing gastric erosions. |

Key Signaling and Logic Pathways

Understanding the molecular pathways and strategic modifications of these compounds is crucial for interpreting preclinical data and designing new chemical entities.

This compound Signaling Pathway in Gastric Parietal Cells

This compound's primary mechanism for reducing gastric acid involves the inhibition of adenylyl cyclase via the EP3 receptor.

Structure-Activity Relationship (SAR) of this compound Analogs

The development of this compound and its analogs has been guided by key structural modifications to the native PGE1 scaffold to improve its drug-like properties.

General Experimental Workflow for Analog Screening

The preclinical evaluation of novel this compound analogs typically follows a hierarchical screening cascade to assess potency, selectivity, and functional activity.

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for key preclinical assays used to characterize this compound analogs. These protocols are based on standard practices in the field.

EP Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific EP receptor subtype.

-

Objective: To determine the binding affinity of a novel analog for a specific human EP receptor subtype (e.g., EP3).

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human EP receptor of interest.

-

Radioligand: [3H]-PGE2.

-

Test Compound (Novel Analog).

-

Non-specific binding control: High concentration of unlabeled PGE2 (e.g., 10 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in Binding Buffer.

-

In a 96-well plate, add in order: 50 µL of Binding Buffer, 50 µL of [3H]-PGE2 (at a final concentration near its Kd), and 50 µL of the test compound dilution.

-

For total binding wells, add 50 µL of Binding Buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of unlabeled PGE2 instead of the test compound.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation fluid.

-

Quantify radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay (EP4 Receptor - Gs Coupled)

This protocol measures the ability of an analog to stimulate cAMP production, indicating agonism at Gs-coupled receptors like EP4.

-

Objective: To determine the potency (EC50) and efficacy of a novel analog at the human EP4 receptor.

-

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound (Novel Analog).

-

Positive control: PGE2.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

On the day of the assay, remove the culture medium and wash cells once with Stimulation Buffer.

-

Add 50 µL of Stimulation Buffer to each well.

-

Add 50 µL of serially diluted test compound or PGE2 to the appropriate wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy) using a sigmoidal dose-response curve fit.

-

In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)

This in vivo assay assesses the functional antisecretory effect of a novel analog.

-

Objective: To evaluate the in vivo potency of a novel analog to inhibit gastric acid secretion.

-

Materials:

-

Male Sprague-Dawley rats (200-250g).

-

Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine).

-

Surgical instruments.

-

Test Compound (Novel Analog) formulated in a suitable vehicle (e.g., 1% methylcellulose).

-

Vehicle control.

-

Saline solution.

-

pH meter and titrator.

-

-

Procedure:

-

Fast rats for 18-24 hours with free access to water.

-

Administer the test compound or vehicle via oral gavage or subcutaneous injection at various doses.

-

After a set pre-treatment time (e.g., 30 minutes), anesthetize the rats.

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus with a silk suture to prevent gastric emptying. The esophagus may also be ligated.

-

Close the abdominal incision.

-

Maintain the rats under anesthesia for a collection period (e.g., 2-4 hours).

-

At the end of the period, euthanize the animals and carefully clamp and remove the stomach.

-

Collect the gastric contents into a centrifuge tube.

-

Measure the volume of the gastric juice.

-

Centrifuge the contents to remove debris.

-

Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0.

-

-

Data Analysis:

-

Calculate the total acid output (µEq) for each animal: Total Acid Output = Volume (mL) x Acid Concentration (mEq/L).

-

Calculate the percent inhibition of acid output for each dose group relative to the vehicle control group.

-

Determine the ID50 (dose that inhibits acid secretion by 50%) from the dose-response curve.

-

Conclusion and Future Directions

The preclinical data available for analogs such as the 3E,5Z diene derivative, rioprostil, and trimoprostil demonstrate the potential for modulating the activity of this compound through chemical modification.[6][7][8] These earlier analogs primarily focused on enhancing gastric antisecretory potency. Future drug development efforts will likely concentrate on fine-tuning the receptor selectivity profile to develop compounds with superior therapeutic windows. For example, a highly selective EP3 agonist could offer potent gastric protection with minimal uterine side effects, while a selective EP4 agonist might provide anti-inflammatory and mucosal healing benefits without directly suppressing acid production. The continued application of the detailed pharmacological profiling methods described in this guide will be essential for identifying and advancing the next generation of this compound analogs for a variety of therapeutic indications.

References

- 1. Chemistry and synthetic development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of rioprostil with the parietal cell prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Anti-ulcerogenic and cytoprotective effects of trimoprostil (Ro 21-6937), a trimethylprostaglandin E2 derivative] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Effects of Misoprostol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misoprostol, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is clinically established for its gastroprotective and uterotonic properties.[1][2][3] Its mechanism of action, centered on the agonism of E-type prostanoid (EP) receptors, has drawn increasing interest for its potential applications in oncology. Prostaglandin signaling pathways are frequently dysregulated in cancer, influencing cell proliferation, apoptosis, angiogenesis, and metastasis.[4][5][6] This technical guide provides a comprehensive overview of the known and hypothesized in vitro effects of this compound on cancer cell lines. It details the underlying signaling cascades, presents available quantitative data, outlines detailed experimental protocols for future research, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's potential as a repurposed anti-cancer agent.

Foundational Mechanism: this compound and EP Receptor Signaling

This compound exerts its biological effects by binding to and activating the G-protein coupled EP receptors, which are the natural receptors for prostaglandin E2 (PGE2).[7][8] The downstream effects of this compound on a cancer cell are therefore dictated by the specific subtype(s) of EP receptors expressed on that cell. There are four primary EP receptor subtypes, each linked to distinct intracellular signaling pathways.[4][5]

-

EP1 Receptor: Coupled to Gαq proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium (Ca²⁺) levels and the activation of protein kinase C (PKC). This cascade can influence gene transcription through NF-κB and MAPK pathways.[5]

-

EP2 and EP4 Receptors: Both are coupled to Gαs proteins. Activation stimulates adenylyl cyclase, leading to a rise in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4][5] These pathways are implicated in cell proliferation, angiogenesis, and immune suppression.[6][9] The EP4 receptor can also signal through the PI3K/Akt pathway.[5]

-

EP3 Receptor: This receptor is unique due to its ability to couple to multiple G proteins, including inhibitory Gαi (inhibiting adenylyl cyclase and lowering cAMP) and Gα12/13 (activating the Rho pathway).[4] Its role in cancer is complex and can be context-dependent.[4]

The varied and sometimes opposing functions of these receptors underscore the necessity of characterizing the EP receptor expression profile of target cancer cell lines to predict or interpret the effects of this compound.

In Vitro Effects on Cancer Cell Function

While comprehensive screening of this compound across a wide array of cancer cell lines is not extensively documented in publicly available literature, its known interactions with EP receptors allow for a theoretically grounded understanding of its potential effects. The primary in vitro consequences of this compound treatment are anticipated to involve modulation of cell viability, apoptosis, and cell cycle progression.

Cytotoxicity and Antiproliferative Effects

The impact of this compound on cancer cell proliferation is expected to be highly dependent on the cellular context, specifically the dominant EP receptor subtype expressed. For instance, signaling through EP2 and EP4 has been associated with promoting cancer cell growth.[6] Conversely, studies on specific cell types have shown that prostaglandin analogs can have inhibitory effects. One study noted that this compound caused mild, dose-dependent reductions in cell number and size in an in vitro morphogenesis model using pluripotent mouse embryonic carcinoma stem cells.[10] However, comprehensive data, particularly half-maximal inhibitory concentration (IC50) values, are not widely available for a range of cancer cell lines.

Table 1: Summary of this compound's Effects on Cancer Cell Viability (Hypothetical Framework) Note: This table serves as a template for future research, as specific IC50 values for this compound are not broadly reported in the literature.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Observed Effect | Key Molecular Changes | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., HCT-116 | Colorectal Carcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., PC-3 | Prostate Carcinoma | Data Not Available | Data Not Available | Data Not Available | N/A |

| P19C5 (Embryonic) | Carcinoma | Not Applicable | Mild reduction in cell number | Not Specified | [10] |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical barrier to tumorigenesis, and its induction is a primary goal of many cancer therapies.[1][11][12] The engagement of EP receptors by this compound could theoretically modulate apoptotic pathways. For example, the PI3K/Akt pathway, which can be activated by EP4 signaling, is a well-known pro-survival pathway that often inhibits apoptosis. Conversely, activation of other pathways, such as certain MAPK cascades via EP1, could potentially promote apoptosis depending on the cellular wiring. Direct evidence for this compound-induced apoptosis in cancer cells remains an area requiring further investigation.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that is universally dysregulated in cancer, leading to uncontrolled proliferation.[13] Therapeutic agents often function by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M, which can prevent cell division and may lead to apoptosis.[14] Prostaglandin signaling has been shown to influence the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs). Therefore, it is plausible that this compound could induce cell cycle arrest, but this effect and its underlying mechanism (e.g., modulation of p21 or p27) in specific cancer cell lines have yet to be fully elucidated.

Visualizing the Core Mechanisms and Workflows

To clarify the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

To facilitate further research into this compound's anticancer properties, the following are detailed protocols for key in vitro assays.

Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., the determined IC50) for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound, a PGE1 analog, presents a compelling case for investigation as a repurposed anticancer agent due to its interaction with EP receptors, which are integral to cancer biology. The theoretical framework suggests that this compound's effects—be they pro-proliferative or inhibitory—are critically dependent on the specific EP receptor expression profile of the cancer cell type .

There is a clear and significant gap in the literature regarding the direct, quantitative in vitro effects of this compound on a broad spectrum of cancer cell lines. This guide highlights the urgent need for systematic research in this area. Future studies should focus on:

-

Broad-Spectrum Screening: Determining the IC50 values of this compound across a large panel of human cancer cell lines from diverse tissue origins.

-

Mechanistic Elucidation: For cell lines identified as sensitive to this compound, conducting detailed analyses of apoptosis induction and cell cycle arrest to uncover the underlying molecular mechanisms.

-

EP Receptor Profiling: Correlating the observed in vitro effects with the EP1, EP2, EP3, and EP4 receptor expression levels in each cell line to establish predictive biomarkers for this compound sensitivity.

By undertaking these foundational studies, the scientific community can rigorously evaluate the potential of this compound and pave the way for its potential translation into novel cancer therapeutic strategies.

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lines ic50 values: Topics by Science.gov [science.gov]

- 10. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. The Restriction Point of the Cell Cycle - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Misoprostol's Role in Angiogenesis and Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 (PGE1) analog, is a well-established medication primarily known for its gastric cytoprotective and uterotonic effects.[1][2] However, a growing body of preclinical evidence suggests a significant role for this compound in modulating the intricate processes of wound healing and angiogenesis. This technical guide provides an in-depth exploration of this compound's mechanisms of action in these contexts, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for tissue repair and regeneration.

The Role of this compound in Wound Healing

Wound healing is a complex biological process that can be broadly categorized into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. This compound appears to exert its influence primarily during the inflammatory and proliferative phases, contributing to accelerated wound closure.

Preclinical Evidence in Animal Models

Studies in rodent models have demonstrated the potential of topical this compound to enhance wound healing. In a study utilizing full-thickness wounds on the dorsal surface of rats, daily application of a this compound powder mixed with saline resulted in a statistically significant decrease in healing time compared to a saline control.[3] Another study on dogs with surgically created open wounds, however, did not find a significant difference in the amount of epithelialization with this compound powder treatment, although the total wound score was statistically higher in the this compound group compared to the control group.[4] A study on brook trout with full-thickness wounds found that a this compound/phenytoin gel was associated with increased dermal neovascularization, although it also delayed epithelialization and wound maturation.[5]

Quantitative Data from Preclinical Wound Healing Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on wound healing.

| Animal Model | Wound Type | This compound Formulation | Key Quantitative Finding | Reference |

| Rats | 2 cm x 2 cm full-thickness | Topical powder in saline | Statistically significant decrease in healing time | [3] |

| Dogs | 8 mm open wounds | Topical powder with 'avicel' | No significant difference in epithelialization; statistically higher total wound score | [4] |

| Brook Trout | 16 x 8 mm full-thickness | Topical gel with phenytoin | Increased dermal neovascularization | [5] |

This compound and Angiogenesis: The Mechanistic Link

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical component of the proliferative phase of wound healing. The pro-angiogenic effects of this compound are believed to be mediated primarily through its interaction with prostaglandin E2 (PGE2) receptors, specifically the EP3 and EP4 subtypes.

Signaling Pathways

This compound, as a PGE1 analog, activates EP receptors, triggering downstream signaling cascades that promote angiogenesis. The EP4 receptor, in particular, has been implicated in endothelial cell proliferation and repair. Activation of the EP4 receptor by prostaglandin E2 (and by extension, this compound) leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to promote endothelial cell proliferation and survival.[6]

Furthermore, signaling through both EP3 and EP4 receptors has been shown to enhance lymphangiogenesis during wound healing by inducing the expression of Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D).[3][7] A network pharmacology study has also suggested that this compound can modulate the VEGF signaling pathway.[8]

Experimental Protocols

To facilitate further research in this area, this section outlines the methodologies for key experiments cited in the literature.

In Vivo Wound Healing Model in Rats

This protocol is adapted from a study demonstrating the efficacy of topical this compound in accelerating wound healing.[3]

1. Animal Model:

-

Species: Male Sprague-Dawley rats (or similar strain)

-

Weight: Approximately 300g

-

Housing: Individual cages with ad libitum access to food and water.

2. Wound Creation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave the dorsal surface of the rat.

-

Create a 2 cm x 2 cm full-thickness wound by excising the skin down to the panniculus carnosus.

3. Treatment:

-

Divide the animals into a treatment group and a control group.

-

Treatment Group: Apply a specified amount of this compound powder mixed with sterile saline to the wound bed daily.

-

Control Group: Apply an equal volume of sterile saline to the wound bed daily.

-

Dress the wounds with a non-adherent dressing and secure with a bandage.

4. Data Collection:

-

Photograph the wounds at regular intervals (e.g., every 3 days) with a calibration scale.

-

Measure the wound area using image analysis software.

-

Continue treatment and monitoring for a predefined period (e.g., 3 weeks) or until complete wound closure.

5. Statistical Analysis:

-

Compare the mean healing times and wound closure rates between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay is a standard method to assess the chemotactic potential of a compound on endothelial cells, a key process in angiogenesis.

1. Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium.

2. Assay Setup:

-

Use a Boyden chamber apparatus with a microporous membrane (e.g., 8 µm pore size).

-

Coat the membrane with an extracellular matrix protein (e.g., fibronectin or collagen) to facilitate cell attachment.

-

In the lower chamber, add medium containing the test compound (this compound at various concentrations) or a known chemoattractant as a positive control (e.g., VEGF). Use medium without the compound as a negative control.

-

In the upper chamber, seed a suspension of endothelial cells.

3. Incubation:

-

Incubate the chamber for a sufficient period to allow cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator.

4. Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

5. Data Analysis:

-

Compare the number of migrated cells in the this compound-treated groups to the negative control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound plays a multifaceted role in promoting wound healing, with a significant contribution from its pro-angiogenic properties. The activation of EP3 and EP4 receptors and the subsequent modulation of the VEGF signaling pathway appear to be central to its mechanism of action. However, to fully elucidate the therapeutic potential of this compound in wound care, further research is warranted.

Future studies should focus on:

-

Quantitative Angiogenesis Assessment: Directly quantifying the effects of this compound on angiogenesis in wound healing models using techniques such as microvessel density analysis and measurement of key angiogenic factors like VEGF-A and bFGF.

-

Dose-Response and Formulation Optimization: Determining the optimal concentration and delivery vehicle for topical this compound to maximize its therapeutic efficacy while minimizing potential side effects.

-

Elucidation of Downstream Signaling: Further investigating the specific intracellular signaling pathways activated by this compound in endothelial cells to identify novel therapeutic targets.

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients with acute and chronic wounds.

By addressing these key areas, the scientific and medical communities can gain a more comprehensive understanding of this compound's role in tissue regeneration and potentially unlock its full therapeutic potential as a novel wound healing agent.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Uses of this compound in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling of Prostaglandin E Receptors, EP3 and EP4 Facilitates Wound Healing and Lymphangiogenesis with Enhanced Recruitment of M2 Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An investigation of this compound in the promotion of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Signaling of Prostaglandin E Receptors, EP3 and EP4 Facilitates Wound Healing and Lymphangiogenesis with Enhanced Recruitment of M2 Macrophages in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multi-target mechanism of this compound in pregnancy termination based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Misoprostol in Animal Models of Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The quest for effective neuroprotective agents is a critical area of research. Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, has emerged as a promising candidate due to its demonstrated neuroprotective properties in various preclinical stroke models. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in animal models of both ischemic and hemorrhagic stroke. We present a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to translate these promising preclinical findings into clinical applications.

II. Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in several studies using animal models of stroke. The following tables summarize the key findings on infarct volume reduction, neurological deficit improvement, and biomarker modulation.

Table 1: Effects of this compound on Infarct Volume and Neurological Deficit in Ischemic Stroke Models

| Animal Model | Drug Administration | Timing of Administration | Outcome Measure | Vehicle Control | This compound Treated | Percent Improvement | Reference |

| Murine MCAO-RP | 1 mg/kg, s.c. | At time of MCAO | Infarct Volume (hemisphere) | 100% | Significantly reduced | N/A | [1] |

| Murine MCAO-RP | 1 mg/kg, s.c. | 2 hours post-MCAO | Infarct Volume (hemisphere) | 100% | Significantly reduced | N/A | [1] |

| Murine MCAO-RP | 1 mg/kg, s.c. | At time of MCAO | Neurological Score | 2.4 ± 0.2 | 1.8 ± 0.2 | 25% | [1] |

| Murine MCAO-RP | 1 mg/kg, s.c. | 2 hours post-MCAO | Neurological Score | 2.6 ± 0.24 | 1.0 ± 0.22 | 61.5% | [1] |

*Absolute values were not provided in the text, but statistical significance (p < 0.05) was reported.[1]

Table 2: Effects of this compound on Lesion Volume, Edema, and Neurological Outcomes in Intracerebral Hemorrhage (ICH) Models

| Animal Model | Drug Administration | Timing of Administration | Outcome Measure | Vehicle Control | This compound Treated | Percent Improvement | Reference |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Lesion Volume (Day 3) | 100% | Significantly reduced | N/A | [1] |

| Blood-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Lesion Volume (Day 3) | 100% | Significantly reduced | N/A | [1] |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Brain Water Content (Day 3) | 100% | Significantly reduced | N/A | [1] |

| Blood-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Brain Water Content (Day 3) | 100% | Significantly reduced | N/A | [1] |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Neurological Deficit Score (Day 3) | Max deficit score of 24 | Significantly improved* | N/A | [1] |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | 2, 6, and 12 hours post-ICH | Neuronal Death (FJB+ cells) (Day 3) | 100% | Reduced by 59.9% | 59.9% | [1] |

*Absolute values were not consistently provided, but statistical significance (p < 0.05) was reported.[1]

Table 3: Modulation of Stroke-Related Biomarkers by this compound in ICH Models

| Animal Model | Drug Administration | Outcome Measure | Vehicle Control | This compound Treated | Percent Change | Reference |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Superoxide Production | 100% | Markedly attenuated | N/A | [1] |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Activated Microglia/Macrophages (Iba1+) | 100% | Reduced | N/A | [1] |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | HMGB1 Expression | 100% | Decreased | N/A | [1] |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Src Kinase Activity | 100% | Decreased | N/A | [1] |

| Collagenase-induced ICH (Mouse) | 1 mg/kg, s.c. | Interleukin-1β (IL-1β) Expression | 100% | Decreased* | N/A | [1] |

*Statistical significance (p < 0.05 or p < 0.01) was reported without absolute values.[1]

III. Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies investigating the neuroprotective effects of this compound.

A. Ischemic Stroke Model: Middle Cerebral Artery Occlusion-Reperfusion (MCAO-RP)

The MCAO-RP model is a widely used method to mimic focal cerebral ischemia in rodents.[2][3][4]

-

Animals: Male mice (10-12 weeks old, 20-25 g) are typically used.[1]

-